molecular formula C6H4ClF3N2O B13655326 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine

2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine

Cat. No.: B13655326
M. Wt: 212.56 g/mol
InChI Key: CEDBEBXNXNPRAB-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine is a chemical compound with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol replaces the chlorine atom on the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine is unique due to the presence of the trifluoroethoxy group at the 5-position of the pyrazine ring. This specific substitution pattern can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C6H4ClF3N2O

Molecular Weight

212.56 g/mol

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethoxy)pyrazine

InChI

InChI=1S/C6H4ClF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2

InChI Key

CEDBEBXNXNPRAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)OCC(F)(F)F

Origin of Product

United States

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